JSH-23 is a novel, chemically synthesized aromatic diamine compound. [] It is primarily utilized in scientific research as a potent inhibitor of the nuclear factor-κB (NF-κB) signaling pathway. [] NF-κB plays a critical role in various cellular processes, including inflammation, immune responses, cell proliferation, and apoptosis. [] JSH-23's ability to inhibit NF-κB activation makes it a valuable tool for investigating the role of this pathway in diverse biological systems and disease models.
JSH-23 is derived from a class of aromatic diamine compounds. Its synthesis and characterization have been detailed in various studies, emphasizing its role as a pharmacological agent targeting inflammatory pathways. The compound has been found to significantly reduce the expression of pro-inflammatory cytokines and enzymes, including interleukin-6, interleukin-1 beta, cyclooxygenase-2, and tumor necrosis factor-alpha .
The synthesis of JSH-23 involves several steps typical for aromatic diamines. While specific synthetic routes may vary, the general approach includes:
Specific experimental parameters such as temperature, reaction time, and solvent choice are crucial for optimizing yield and purity but are not extensively detailed in available literature.
The molecular structure of JSH-23 can be described by its chemical formula, which includes multiple functional groups characteristic of aromatic diamines. The compound's structure facilitates its interaction with biological targets, particularly the NF-κB signaling pathway.
The three-dimensional conformation allows for effective binding to target proteins involved in inflammatory signaling pathways.
JSH-23 primarily engages in chemical interactions that inhibit the NF-κB signaling pathway. Key reactions include:
These interactions highlight JSH-23's potential utility in modulating inflammatory responses.
The mechanism by which JSH-23 exerts its effects involves several key processes:
These mechanisms underline its therapeutic potential in treating conditions characterized by excessive inflammation and oxidative stress.
JSH-23 exhibits several notable physical and chemical properties:
These properties are crucial for its application in laboratory settings and potential therapeutic use.
JSH-23 has been explored for various scientific applications:
JSH-23 (4-methyl-N1-(3-phenylpropyl)benzene-1,2-diamine) selectively inhibits the nuclear translocation of the NF-κB p65 subunit (RelA) without affecting upstream IκB kinase (IKK) activity. In lipopolysaccharide (LPS)-stimulated macrophages (RAW 264.7), JSH-23 (30 μM) reduces nuclear p65 content by 95% within 1 hour, effectively blocking transcriptional activation of pro-inflammatory genes [1] [3] [7]. This mechanism was validated in diabetic neuropathy models, where JSH-23 (1–3 mg/kg) inhibited p65/p50 nuclear translocation in sciatic nerves, reducing tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) expression [1] [7]. The specificity for p65 nuclear import distinguishes JSH-23 from canonical NF-κB inhibitors that target IκBα degradation.
Unlike pan-NF-κB inhibitors (e.g., BAY 11-7082), JSH-23 permits IκBα degradation while selectively blocking nuclear import of liberated p65 complexes. In LPS-treated RAW 264.7 cells, JSH-23 (10–40 μM) did not alter IκBα phosphorylation or degradation kinetics, confirming its unique mechanism targeting post-IκBα events [1] [3] [10]. This allows dissociation of anti-inflammatory effects from broad immunosuppression, preserving physiological functions dependent on IκBα-regulated signaling.
JSH-23 suppresses NF-κB DNA-binding activity with half-maximal inhibition (IC50) at 7.1 μM in LPS-stimulated macrophages [1] [9] [10]. Nuclear p65 inhibition follows dose-dependency:
Consequently, JSH-23 downregulates NF-κB-dependent genes (COX-2, iNOS, TNF-α) in diabetic neuropathy and depression models [1] [7]. This dose-responsive suppression enables precise experimental modulation of NF-κB transcriptional activity.
Table 1: JSH-23-Mediated Inhibition of NF-κB Signaling
Mechanism | Experimental System | Key Concentration/Dose | Observed Effect |
---|---|---|---|
p65 nuclear translocation | RAW 264.7 macrophages + LPS | 30 μM | 95% reduction in nuclear p65 |
IκBα degradation | RAW 264.7 macrophages + LPS | 10–40 μM | No alteration in phosphorylation/degradation |
DNA-binding activity | LPS-stimulated macrophages | IC₅₀ = 7.1 μM | Half-maximal inhibition of DNA binding |
In vivo p65 translocation | Diabetic rat sciatic nerve | 3 mg/kg (oral, 2 weeks) | Inhibition of nuclear p65/p50; reduced TNF-α, IL-6 |
JSH-23 exhibits potent ROS-scavenging activity independent of NF-κB inhibition. In bone marrow macrophages (BMMs), JSH-23 (10–40 μM) suppresses receptor activator of NF-κB ligand (RANKL)-induced intracellular ROS generation, impairing osteoclast differentiation and bone resorption [2]. Concurrently, it protects osteoblasts (MC3T3-E1 cells) from H2O2-induced apoptosis by reducing mitochondrial ROS and lipid peroxidation [2] [3]. This dual regulation normalizes bone remodeling imbalances in inflammatory osteolysis by simultaneously targeting osteoclast hyperactivation and osteoblast apoptosis.
JSH-23 disrupts RANKL-dependent ROS amplification by inhibiting the TRAF6/Rac1/NADPH oxidase 1 (NOX1) axis. In BMMs, JSH-23 (20 μM) blocks RANKL-induced TRAF6 oligomerization and subsequent Rac1 GTPase activation, preventing NOX1 assembly and superoxide production [2]. Genetic NOX1 knockdown phenocopies JSH-23’s effects, confirming this pathway’s centrality. Consequently, JSH-23 reduces expression of ROS-dependent osteoclastogenic transcription factors (NFATc1, c-Fos) and resorption enzymes (TRAP, cathepsin K) [2] [3].
JSH-23 activates the nuclear factor erythroid 2–related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) axis, amplifying cellular antioxidant capacity. In osteoblasts exposed to H2O2, JSH-23 (20 μM) enhances Nrf2 nuclear accumulation and HO-1 expression by 2.5-fold, correlating with reduced oxidative damage [2] [8]. Nrf2 activation occurs partly through Keap1 cysteine modification, stabilizing Nrf2 against proteasomal degradation [8]. This pathway synergizes with NF-κB inhibition:
In diabetic neuropathy models, JSH-23’s Nrf2/HO-1 induction enhances glutathione synthesis and reduces malondialdehyde (MDA) levels in sciatic nerves [1] [6].
Table 2: JSH-23-Mediated Regulation of ROS and Antioxidant Pathways
Process | Target Pathway/Component | Effect of JSH-23 | Functional Outcome |
---|---|---|---|
Osteoclast differentiation | TRAF6/Rac1/NOX1 | Inhibition of complex assembly; ↓ ROS generation | Suppressed NFATc1/c-Fos; ↓ osteoclastogenesis |
Osteoblast survival | Mitochondrial ROS | Scavenging of H₂O₂-induced radicals | ↓ Caspase-3 activation; resistance to apoptosis |
Antioxidant response | Nrf2/HO-1 signaling | Nuclear Nrf2 accumulation; ↑ HO-1 transcription | ↑ Biliverdin/bilirubin; ↓ lipid peroxidation |
Inflammatory cross-talk | NLRP3 inflammasome | Indirect suppression via Nrf2-mediated ROS reduction | ↓ IL-1β/IL-18 maturation |
JSH-23 modulates crosstalk between NF-κB, mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K)/Akt pathways:
These interactions position JSH-23 as a multi-pathway modulator that concurrently targets:
This tripartite mechanism underpins its efficacy across neuroinflammation, osteolysis, and metabolic disorders.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7